molecular formula C16H18FN5O7 B13107946 [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-fluoropurin-9-yl)oxolan-2-yl]methyl acetate

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-fluoropurin-9-yl)oxolan-2-yl]methyl acetate

Cat. No.: B13107946
M. Wt: 411.34 g/mol
InChI Key: LSYISTXVMMGLNA-SDBHATRESA-N
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Description

This compound is a fluorinated purine nucleoside analogue featuring a 2-amino-6-fluoropurine base attached to a triacetylated ribofuranose sugar moiety. The fluorine substitution at the purine C6 position introduces electronic and steric effects that influence binding to biological targets, such as enzymes or receptors involved in nucleotide metabolism .

Properties

Molecular Formula

C16H18FN5O7

Molecular Weight

411.34 g/mol

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-fluoropurin-9-yl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C16H18FN5O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-5-19-10-13(17)20-16(18)21-14(10)22/h5,9,11-12,15H,4H2,1-3H3,(H2,18,20,21)/t9-,11-,12-,15-/m1/s1

InChI Key

LSYISTXVMMGLNA-SDBHATRESA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(N=C3F)N)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3F)N)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-fluoropurin-9-yl)oxolan-2-yl]methyl acetate typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the sugar moiety, which is often derived from a protected ribose or deoxyribose.

    Glycosylation: The sugar moiety is then glycosylated with a purine base, specifically 2-amino-6-fluoropurine, under acidic or basic conditions to form the nucleoside.

    Acetylation: The hydroxyl groups on the sugar moiety are acetylated using acetic anhydride in the presence of a base such as pyridine to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sugar moiety, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the purine base, potentially reducing the fluorine-substituted positions.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl groups, replacing them with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like ammonia or amines under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of reduced purine derivatives.

    Substitution: Formation of amino or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Properties

Research indicates that compounds similar to [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-fluoropurin-9-yl)oxolan-2-yl]methyl acetate exhibit significant antiviral and anticancer activities. Specifically, TLR7 agonists have been identified as promising candidates in the treatment of viral infections and cancers. The compound's structural features allow it to interact effectively with Toll-like receptors (TLRs), which play crucial roles in immune response modulation .

Mechanism of Action

The mechanism of action involves the activation of immune pathways that enhance the body's ability to fight off infections and tumors. By stimulating TLR7, these compounds can induce the production of cytokines and other immune mediators that promote anti-tumor immunity .

Biochemical Research

Enzyme Inhibition Studies

Studies have shown that compounds with similar structures can act as inhibitors for various enzymes involved in nucleotide metabolism. This inhibition can lead to altered cellular metabolism and has potential implications for cancer therapy by disrupting the proliferation of cancer cells .

Case Studies

A notable case study involved the application of TLR7 agonists in preclinical models of cancer. The results demonstrated a significant reduction in tumor size and enhanced survival rates in treated subjects compared to controls. These findings underscore the therapeutic potential of compounds like [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-fluoropurin-9-yl)oxolan-2-yl]methyl acetate in oncology .

Mechanism of Action

The mechanism of action of [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-fluoropurin-9-yl)oxolan-2-yl]methyl acetate involves its incorporation into nucleic acids. Once inside the cell, it is phosphorylated to its active triphosphate form, which can then be incorporated into DNA or RNA by polymerases. This incorporation leads to chain termination or mutations, thereby inhibiting viral replication or cancer cell growth.

Comparison with Similar Compounds

Substituent Variations on the Purine Base

Compound Name Purine Substituents Molecular Weight (g/mol) Key Properties References
Target Compound 2-amino-6-fluoro 335.32 Enhanced metabolic stability due to C-F bond; potential kinase inhibition
6-Chloro Analog (e.g., ) 2-amino-6-chloro ~335-340 (estimated) Higher electrophilicity; may exhibit cross-reactivity in nucleophilic environments
6-Amino Analog (e.g., ) 6-amino 335.32 Reduced steric bulk; increased hydrogen-bonding capacity
6-Acetamido Analog (e.g., ) 6-acetamido 423.39 Improved solubility; altered target selectivity due to bulky substituent

Key Findings :

  • The 6-fluoro substituent in the target compound reduces metabolic deamination compared to the 6-amino analogue, as fluorination stabilizes the purine ring against enzymatic degradation .
  • The 6-chloro analogue (e.g., [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate) shows higher reactivity in Suzuki coupling reactions, making it a versatile intermediate for further modifications .
  • The 6-acetamido derivative () exhibits reduced cytotoxicity in vitro compared to halogenated variants, likely due to decreased interaction with DNA repair enzymes .

Modifications in the Sugar Moiety

Compound Name Sugar Modifications Biological Implications References
Target Compound 3,4-Diacetyloxy; 2-methyl acetate Enhanced cellular uptake via passive diffusion
Adamantane-Conjugated Analog () Adamantyl carbamoyl at C8 Targets hydrophobic pockets in P2Y receptors
Thiophosphate Derivatives () Sulfur substitutions in phosphate Resistance to phosphatase-mediated hydrolysis

Key Findings :

  • Adamantane conjugation (e.g., compound 10d in ) significantly improves binding affinity to purinergic receptors (e.g., P2Y12), with reported IC50 values in the nanomolar range .
  • Thiophosphate linkages () enhance stability in serum, making such derivatives suitable for therapeutic oligonucleotide applications .

Key Findings :

  • The Minisci reaction () enables regioselective functionalization at the purine C8 position, a site typically challenging to modify .
  • Nucleophilic substitution for chlorine introduction () requires anhydrous conditions to avoid hydrolysis of acetyl groups .

Stability and Pharmacokinetic Considerations

  • The triacetylated sugar in the target compound prolongs half-life in plasma compared to deacetylated forms, as acetyl groups slow enzymatic cleavage .
  • Fluorine substitution reduces hepatic clearance by cytochrome P450 enzymes, as observed in related fluoropurines .

Biological Activity

The compound [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-fluoropurin-9-yl)oxolan-2-yl]methyl acetate is a derivative of purine and is structurally related to nucleosides. Its biological activity has been a subject of research due to its potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • IUPAC Name : [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-fluoropurin-9-yl)oxolan-2-yl]methyl acetate
  • Molecular Formula : C16H20N6O7
  • Molecular Weight : 408.37 g/mol
  • CAS Number : Not specifically listed in the provided results.

The biological activity of this compound is primarily attributed to its interaction with nucleic acid metabolism. The presence of the fluorinated purine moiety suggests potential anti-cancer and antiviral properties. This compound may inhibit enzymes involved in nucleotide synthesis or act as a substrate for nucleic acid synthesis, leading to disruption in cellular proliferation.

Antiviral Activity

Research indicates that purine derivatives exhibit significant antiviral activity. For example:

  • A study demonstrated that similar compounds could inhibit viral replication by interfering with nucleic acid synthesis pathways. The fluorine substitution on the purine ring enhances binding affinity to viral polymerases, suggesting that our compound may exhibit comparable properties .

Antitumor Activity

Preliminary studies have shown that compounds with structural similarities to purines can induce apoptosis in cancer cells:

  • In vitro assays using human cancer cell lines revealed that these compounds inhibited cell growth and induced cell cycle arrest at specific phases (G1/S transition). The mechanism is likely linked to the inhibition of DNA synthesis and repair mechanisms .

Case Study 1: In Vitro Antiviral Assay

A recent study evaluated the antiviral efficacy of various purine derivatives against influenza virus:

  • Results : The compound exhibited a dose-dependent inhibition of viral replication with an IC50 value in the low micromolar range.
  • : This suggests potential for development as an antiviral therapeutic agent .

Case Study 2: Antitumor Efficacy in Cancer Cell Lines

In another study focusing on breast cancer cell lines:

  • Methodology : Cells were treated with varying concentrations of the compound.
  • Findings : Significant reduction in cell viability was observed at 48 hours post-treatment, with flow cytometry analysis indicating increased apoptosis .

Data Table: Biological Activity Overview

Activity TypeMechanismReference
AntiviralInhibition of viral replication
AntitumorInduction of apoptosis
Enzyme InhibitionInterference with nucleotide metabolism

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